Zirconium(IV)n-butoxide

Sol-gel thin films Surface roughness Hydrophobicity

Choose Zirconium(IV) n-butoxide (80 wt% in 1-butanol) when film smoothness and process efficiency are critical. This precursor yields ZrO₂ films 35% smoother (Rq 12.1 nm) than n-propoxide under identical conditions, with superior hydrophilicity (contact angle 41.7°) for enhanced interlayer adhesion. Its ~35% pre-formed oxo-alkoxide clusters boost nucleation density 1.75-fold over n-propoxide, eliminating pre-hydrolysis steps and ensuring homogeneous gel networks. In esterification catalysis, Zr-based complexes achieve 83% methyl ester yield—outperforming Ti analogs by 36%. Optimize film quality, reduce catalyst loading, and streamline your sol-gel or catalytic process with this high-performance precursor.

Molecular Formula C16H40O4Zr
Molecular Weight 387.71 g/mol
Cat. No. B8806142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(IV)n-butoxide
Molecular FormulaC16H40O4Zr
Molecular Weight387.71 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CCCCO.CCCCO.[Zr]
InChIInChI=1S/4C4H10O.Zr/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;
InChIKeyPGEAKOIDZZHXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(IV) n-Butoxide (CAS 1071-76-7) Procurement & Technical Baseline Overview


Zirconium(IV) n-butoxide is a Group IV metal alkoxide with the molecular formula Zr(OC₄H₉)₄, typically supplied as an 80 wt% solution in 1-butanol [1]. It serves as a high-purity organometallic precursor for sol-gel synthesis, thin film deposition via MOCVD, and heterogeneous catalysis [2]. As with all zirconium alkoxides, it is highly moisture-sensitive and undergoes rapid hydrolysis to form Zr–O–Zr networks . However, its specific ligand structure imparts distinct hydrolysis kinetics, precursor speciation profiles, and resulting material properties compared to alternative zirconium alkoxides (n-propoxide, isopropoxide, tert-butoxide) or titanium analogs, which directly impacts its suitability for particular applications [3].

Why Zirconium(IV) n-Butoxide Cannot Be Interchanged with Other Zr or Ti Alkoxides


Zirconium alkoxides exhibit markedly different hydrolysis and condensation kinetics, precursor speciation profiles, and thermal decomposition pathways based on the specific alkoxide ligand. Zirconium n-butoxide undergoes hydrolysis and condensation at rates intermediate between the faster n-propoxide and the extremely sluggish tert-butoxide [1]. Crucially, commercial n-butoxide solutions contain approximately 35% pre-formed oxo-alkoxide species, compared to only ~20% for n-propoxide, fundamentally altering the reactive species distribution available for nucleation and growth during sol-gel processing [2]. Compared to titanium n-butoxide, the zirconium analog exhibits slower hydrolysis due to the higher electronegativity and larger ionic radius of Zr⁴⁺ . These differences produce quantifiably distinct outcomes in film morphology, catalytic activity, and material phase composition, as detailed below.

Zirconium(IV) n-Butoxide: Quantitative Differentiation Evidence for Scientific Procurement


Superior Thin Film Surface Quality: Zirconium n-Butoxide vs. Propoxide and Acetate Precursors

In a comparative study synthesizing ZrO₂-TiO₂-SiO₂ ternary oxide thin films on steel substrates, three zirconium precursors (n-butoxide, n-propoxide, and acetate) were evaluated under identical sol-gel conditions (identical molar ratios, 500°C annealing) [1]. Atomic Force Microscopy (AFM) analysis revealed that films derived from zirconium n-butoxide exhibited the lowest surface roughness (Rq = 12.1 nm), compared to zirconium propoxide (Rq = 18.7 nm) and zirconium acetate (Rq = 21.4 nm) [1]. Furthermore, water contact angle measurements demonstrated that n-butoxide-derived films possessed the smallest contact angle (41.7°), indicating the highest surface hydrophilicity and wettability, versus propoxide-derived films (58.3°) and acetate-derived films (68.1°) [1].

Sol-gel thin films Surface roughness Hydrophobicity

Enhanced Catalytic Esterification Efficiency: Zr(n-Butoxide) vs. Ti(n-Butoxide) Complexes

A comparative catalytic study of complexes with the general formula M(n-butoxide)₄₋ₓ(maltolate)ₓ (M = Ti or Zr; x = 0-4) for the esterification of fatty acids to produce methyl esters (biodiesel precursors) demonstrated significant performance differences [1]. The study found that complexes based on zirconium were 'very efficient' catalysts, achieving a maximum methyl ester yield of 83% under optimized conditions, whereas the analogous titanium-based complexes achieved a maximum yield of only 61% [1]. Both metals displayed very poor activity for transesterification reactions [1].

Esterification catalysis Biodiesel production Metal alkoxide catalysts

Distinct Precursor Speciation: Higher Oxo-Alkoxide Content than n-Propoxide

Mass spectrometric and ¹H NMR characterization of commercial zirconium alkoxide precursors revealed that the content of pre-formed oxo-alkoxide species (Zr–O–Zr containing clusters) is significantly higher in n-butoxide solutions (~35%) compared to n-propoxide solutions (~20%) [1]. This means that in a typical 80 wt% n-butoxide solution, roughly one-third of the zirconium atoms already exist as oligomeric Zr–O–Zr clusters before any hydrolysis is performed, fundamentally altering the nucleation density and growth pathway during sol-gel processing [1].

Precursor chemistry Sol-gel processing Oxo-alkoxide clusters

Slower Hydrolysis Kinetics vs. Titanium n-Butoxide for Controlled Processing

Comparative studies on metal alkoxide reactivity indicate that zirconium alkoxides, including n-butoxide, undergo hydrolysis at a slower rate than their titanium analogs due to the higher electronegativity (1.33 vs. 1.54 Pauling scale) and larger ionic radius of Zr⁴⁺ (72 pm) compared to Ti⁴⁺ (60.5 pm) . This kinetic difference is particularly critical in the synthesis of mixed ZrO₂–TiO₂ systems, where matching hydrolysis rates is essential to avoid phase separation and ensure atomic-scale homogeneity [1]. When both metals are used as n-butoxides, the slower hydrolysis of the Zr precursor relative to Ti allows for more controlled co-condensation, reducing the need for complex pre-modification with chelating agents like acetylacetone [1].

Hydrolysis kinetics Sol-gel processing Mixed oxide synthesis

Smaller Nanoparticle Size Achieved vs. Titanium n-Butoxide in Superacid-Catalyzed Synthesis

A 2020 study demonstrated the preparation of highly dispersible, hydrocarbon-free ZrO₂ and TiO₂ nanoparticles via simple sol-gel reactions using zirconium tetra-n-butoxide and titanium tetra-n-butoxide, respectively, in the presence of a bis(trifluoromethanesulfonyl)imide superacid [1]. Dynamic Light Scattering (DLS) measurements of acetone dispersions (1.0 w/v%) revealed that the number-average particle size of the resulting ZrO₂ nanoparticles was 3.6 ± 0.6 nm, which is 38% smaller than the TiO₂ nanoparticles (5.8 ± 1.1 nm) synthesized under identical conditions [1].

Nanoparticle synthesis Metal oxide dispersion Superacid catalysis

Thermal Condensation Reactivity: n-Butoxide vs. Isopropoxide Derivatives

In a study investigating lead-zirconium carboxylatoalkoxide precursors for PZT ceramics, researchers compared thermal condensation behavior between n-butoxide and isopropoxide derivatives [1]. Thermal condensation reactions were found to be 'more difficult for the n-butoxide derivatives than for the isopropoxide ones,' requiring higher temperatures or longer reaction times to achieve comparable degrees of condensation [1]. This differential thermal reactivity is attributed to the increased steric bulk and reduced leaving group ability of the n-butoxide ligand compared to isopropoxide [1].

Thermal stability Precursor modification PZT ceramics

Zirconium(IV) n-Butoxide: Priority Application Scenarios Based on Quantitative Differentiation


High-Performance Dielectric and Protective Thin Films Requiring Ultra-Smooth Surfaces

For sol-gel deposition of ZrO₂-containing thin films where surface smoothness and wettability are critical (e.g., gate dielectrics, corrosion-resistant coatings, optical layers), zirconium n-butoxide is the precursor of choice. Direct comparative AFM data shows that n-butoxide yields films with Rq = 12.1 nm, which is 35% smoother than films derived from n-propoxide (Rq = 18.7 nm) and 43% smoother than acetate-derived films (Rq = 21.4 nm) under identical processing conditions [1]. The lower contact angle (41.7°) of n-butoxide-derived films also indicates superior hydrophilicity, enhancing adhesion of subsequent layers. Procurement should specify n-butoxide when surface roughness specifications are ≤15 nm Rq.

Synthesis of Highly Dispersible, Hydrocarbon-Free ZrO₂ Nanoparticles

In applications demanding ultra-small, highly dispersible zirconia nanoparticles for nanocomposites, catalyst supports, or optical additives, zirconium n-butoxide enables the synthesis of particles with a number-average diameter of 3.6 ± 0.6 nm via superacid-catalyzed sol-gel processing [2]. This particle size is 38% smaller than TiO₂ nanoparticles (5.8 ± 1.1 nm) produced from titanium n-butoxide under identical conditions, translating to a 2.6-fold higher specific surface area for the ZrO₂ nanoparticles [2]. The hydrocarbon-free nature of the resulting particles eliminates the need for post-synthesis calcination to remove organic residues, preserving the high surface area.

Biodiesel and Fine Chemical Synthesis via Acid Esterification Catalysis

For catalytic esterification of fatty acids or carboxylic acids to produce methyl esters, zirconium n-butoxide-based complexes provide a quantifiable yield advantage over titanium-based analogs. Experimental data demonstrates that Zr-based maltolate-n-butoxide catalysts achieve a maximum methyl ester yield of 83%, compared to only 61% for the corresponding Ti-based catalysts—a 36% relative increase [3]. Given that both systems exhibit poor transesterification activity, this compound is specifically suited for esterification-dominated processes, such as biodiesel production from high free fatty acid feedstocks or fine chemical ester synthesis. Catalyst loading can be reduced proportionally to achieve the same yield as Ti-based systems.

Sol-Gel Synthesis Requiring Fine Control Over Nucleation Density and Particle Morphology

In sol-gel processes where the final oxide morphology, porosity, and crystallite size are sensitive to nucleation density, the distinct precursor speciation of zirconium n-butoxide (~35% pre-formed oxo-alkoxide clusters) offers a built-in advantage over n-propoxide (~20% oxo-alkoxide) [4]. The 1.75-fold higher cluster content provides a higher density of nucleation sites immediately upon initiation of hydrolysis, promoting the formation of finer, more homogeneous gel networks and reducing the tendency for phase separation in mixed-oxide systems. This intrinsic difference eliminates the need for pre-hydrolysis steps or cluster seeding that may be required when using n-propoxide precursors.

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